N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group at the N1 position and a complex N2 substituent comprising a phenylsulfonyl-piperidine-ethyl chain. The phenylsulfonyl-piperidine moiety may enhance binding affinity to hydrophobic pockets in biological targets, while the 4-chlorobenzyl group contributes to electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(4-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c23-18-11-9-17(10-12-18)16-25-22(28)21(27)24-14-13-19-6-4-5-15-26(19)31(29,30)20-7-2-1-3-8-20/h1-3,7-12,19H,4-6,13-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDGORKZRPOBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The phenylsulfonyl group is then introduced via sulfonylation reactions, which often require reagents such as sulfonyl chlorides and bases like triethylamine .
The final step involves the formation of the oxalamide moiety, which can be achieved through the reaction of the piperidine derivative with oxalyl chloride in the presence of a base. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzyl derivatives.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylsulfonyl group are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Antiviral Agents (HIV Entry Inhibitors)
Compounds targeting the CD4-binding site of HIV-1 gp120 share structural similarities with the target molecule, particularly in their use of heterocyclic and sulfonamide groups.
Key Differences :
- The target compound’s phenylsulfonyl-piperidine group distinguishes it from acetylpiperidine (Compound 13) or unmodified piperidine (Compound 6). This modification may improve solubility or target specificity.
- BNM-III-170 incorporates a guanidinomethyl group, enhancing electrostatic interactions with viral glycoproteins, whereas the target compound relies on sulfonyl and chlorobenzyl groups for binding.
Flavoring Agents
Oxalamides with aromatic and heteroaromatic substituents have been developed as umami taste enhancers.
Key Differences :
Enzyme Inhibitors
Oxalamides targeting enzymes such as stearoyl-CoA desaturase (SCD) or cytochrome P450 isoforms demonstrate substituent-dependent activity.
Key Differences :
- The target compound’s sulfonyl-piperidine group may confer unique steric or electronic properties compared to the methoxyphenethyl or pyridinylethyl chains in these analogs.
Biological Activity
N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₂₁H₂₄ClN₃O₄S, with a molecular weight of approximately 450.0 g/mol. The compound features a piperidine ring, a phenylsulfonyl group, and an oxalamide linkage, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄ClN₃O₄S |
| Molecular Weight | 450.0 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in pain signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting specific enzymes associated with inflammatory responses.
Potential Mechanisms:
- Enzyme Inhibition : The phenylsulfonamide group may enhance binding affinity to target enzymes, potentially modulating their activity.
- Receptor Interaction : The piperidine moiety is known to interact with neurotransmitter receptors, influencing pain perception and inflammatory processes.
Case Studies and Experimental Data
- In Vitro Studies :
-
Analgesic Activity :
- Research on related piperidine derivatives has shown promising results in pain management models. These compounds demonstrated effectiveness in reducing pain responses in animal models, indicating that this compound may possess similar effects.
-
Comparative Analysis :
- A comparative study of structurally similar compounds highlighted the unique properties of this compound. Its specific combination of functional groups enhances its potential for interacting with multiple biological targets compared to other compounds.
Summary of Biological Activities
The following table summarizes the potential biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
